molecular formula C12H17NO2 B8191410 (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Cat. No.: B8191410
M. Wt: 207.27 g/mol
InChI Key: JSZNWUQCOLGFNL-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is a chiral compound with a pyrrolidine ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the synthetic routes for (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol involves the use of ethyl acetate and hydrogen chloride. The process includes dissolving the starting material in ethyl acetate, followed by the addition of a 2N hydrogen chloride solution in ethyl acetate. The mixture is stirred overnight at room temperature, filtered, and the filter cake is dried .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxymethyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various reagents can be used depending on the desired substitution, such as alkyl halides for alkylation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce different alcohol derivatives.

Scientific Research Applications

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (3R,5S)-5-(Hydroxymethyl)pyrrolidin-3-ol hydrochloride
  • (2R,4S)-Benzyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
  • tert-Butyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Uniqueness

(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol is unique due to its specific chiral configuration, which can result in different biological activities and chemical properties compared to its isomers and similar compounds .

Properties

IUPAC Name

(3S,5R)-1-benzyl-5-(hydroxymethyl)pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c14-9-11-6-12(15)8-13(11)7-10-4-2-1-3-5-10/h1-5,11-12,14-15H,6-9H2/t11-,12+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZNWUQCOLGFNL-NEPJUHHUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1CO)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](CN([C@H]1CO)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Reactant of Route 2
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Reactant of Route 3
Reactant of Route 3
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Reactant of Route 4
Reactant of Route 4
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol
Reactant of Route 6
(3S,5R)-1-Benzyl-5-hydroxymethyl-pyrrolidin-3-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.